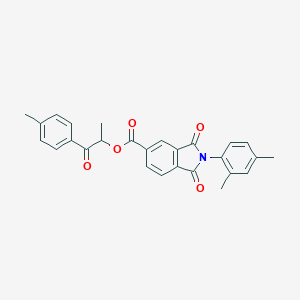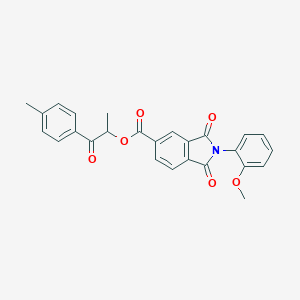
2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,7-Trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as TAK-659 and belongs to the class of quinolinecarboxamides.
Mécanisme D'action
The mechanism of action of TAK-659 involves the inhibition of several kinases, including BTK, FLT3, and JAK3. BTK is a crucial kinase involved in the development and progression of B-cell malignancies, while FLT3 and JAK3 are involved in the development and progression of several other types of cancers and autoimmune disorders. By inhibiting these kinases, TAK-659 can effectively suppress the growth and proliferation of cancer cells and modulate the immune system.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit several biochemical and physiological effects. It has been shown to effectively inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, TAK-659 has been shown to modulate the immune system by suppressing the activity of T-cells and B-cells. These effects have been observed in several preclinical studies and have shown promising results.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments. It exhibits potent inhibitory activity against several kinases, making it an attractive candidate for the treatment of several diseases. Additionally, TAK-659 has been shown to exhibit good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, there are also some limitations associated with TAK-659. It has been shown to exhibit off-target effects, which can lead to undesirable side effects. Additionally, the long-term safety and efficacy of TAK-659 are yet to be established.
Orientations Futures
There are several future directions for the study of TAK-659. Firstly, further preclinical studies are required to establish the long-term safety and efficacy of TAK-659. Additionally, clinical trials are required to evaluate the effectiveness of TAK-659 in the treatment of cancer and autoimmune disorders. Furthermore, the development of novel analogs of TAK-659 with improved potency and selectivity is also an area of future research. Finally, the identification of biomarkers that can predict the response of patients to TAK-659 is also an area of active research.
Conclusion:
In conclusion, TAK-659 is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. It exhibits potent inhibitory activity against several kinases and has been investigated for its potential use in the treatment of cancer and autoimmune disorders. While there are several advantages associated with TAK-659, there are also some limitations, and further research is required to establish its long-term safety and efficacy.
Méthodes De Synthèse
The synthesis method of TAK-659 involves the reaction of 3-phenoxyaniline with 2-pyridinecarboxylic acid to form the intermediate product, which is then reacted with 2,7,7-trimethyl-5-oxo-4-(2-pyridyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to yield TAK-659. This method has been described in detail in the scientific literature and has been successfully replicated by several researchers.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3. These kinases play a crucial role in the development and progression of several diseases, including cancer and autoimmune disorders. Thus, TAK-659 has been investigated for its potential use in the treatment of these diseases.
Propriétés
Nom du produit |
2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C30H29N3O3 |
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C30H29N3O3/c1-19-26(29(35)33-25-14-7-8-15-31-25)27(28-23(32-19)17-30(2,3)18-24(28)34)20-10-9-13-22(16-20)36-21-11-5-4-6-12-21/h4-16,27,32H,17-18H2,1-3H3,(H,31,33,35) |
Clé InChI |
KNWTVQAZCYDKGG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=CC=CC=N5 |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=CC=CC=N5 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylate](/img/structure/B304085.png)
![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B304086.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304088.png)








![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)
